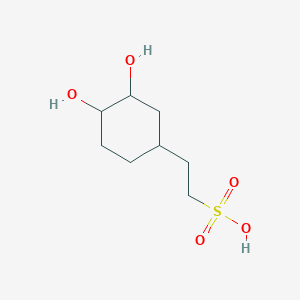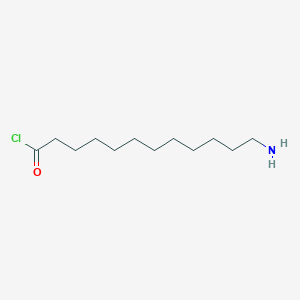![molecular formula C16H19O3P B12534175 Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester CAS No. 653584-99-7](/img/structure/B12534175.png)
Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester is an organophosphorus compound with the molecular formula C16H19O3P. This compound is part of the phosphinic acid esters family, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester can be synthesized through the esterification of phosphinic acid derivatives. One common method involves the reaction of phenylphosphinic acid with phenylmethanol in the presence of an acid catalyst, followed by the addition of ethanol to form the ethyl ester . The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and high-efficiency distillation techniques to separate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphinic acid.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different phosphinic acid esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Yields phosphinic acid and ethanol.
Oxidation: Produces phosphonic acid derivatives.
Substitution: Results in various phosphinic acid esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by mimicking the transition state of enzyme-catalyzed reactions . This inhibition can affect various metabolic pathways, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester
- Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, methyl ester
- Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, propyl ester
Uniqueness
Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester is unique due to its specific ester group, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles .
Eigenschaften
CAS-Nummer |
653584-99-7 |
|---|---|
Molekularformel |
C16H19O3P |
Molekulargewicht |
290.29 g/mol |
IUPAC-Name |
[ethoxy(phenyl)phosphoryl]methoxymethylbenzene |
InChI |
InChI=1S/C16H19O3P/c1-2-19-20(17,16-11-7-4-8-12-16)14-18-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3 |
InChI-Schlüssel |
QADVRXJPPUXNNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(COCC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B12534097.png)

![3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-](/img/structure/B12534113.png)
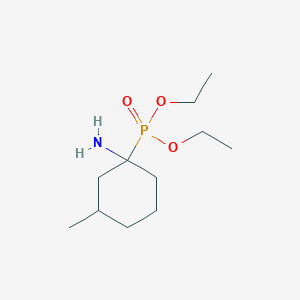
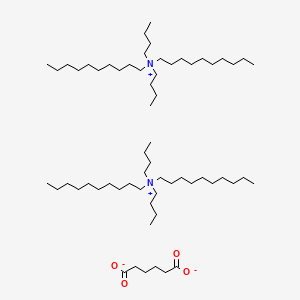

![1,3-Propanediol, 2-[(aminomethyl)amino]-](/img/structure/B12534134.png)
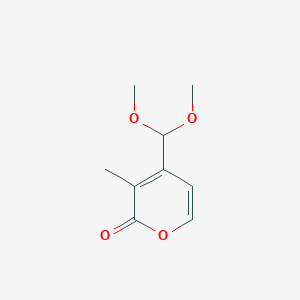
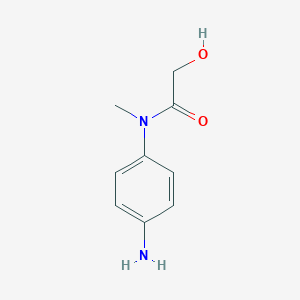
![2,2'-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12534149.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)
